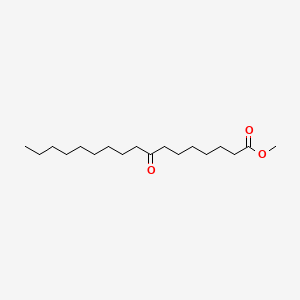![molecular formula C13H25NO B13953660 (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13953660.png)
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol is a spiro compound characterized by its unique bicyclic structure. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various fields, including drug discovery and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach involves the use of commercially available reagents and standard organic synthesis techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of biologically active compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of materials with specific structural properties.
Wirkmechanismus
The mechanism of action of (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 2,8-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.4]nonane
- 2-oxa-7-azaspiro[4.4]nonane
Uniqueness
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol stands out due to its specific structural features and the presence of the isopropyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and material science.
Eigenschaften
Molekularformel |
C13H25NO |
|---|---|
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
(2-propan-2-yl-2-azaspiro[4.5]decan-8-yl)methanol |
InChI |
InChI=1S/C13H25NO/c1-11(2)14-8-7-13(10-14)5-3-12(9-15)4-6-13/h11-12,15H,3-10H2,1-2H3 |
InChI-Schlüssel |
DHYYCLJKUWZDIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC2(C1)CCC(CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13953582.png)

![4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13953588.png)
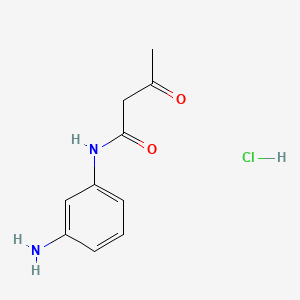
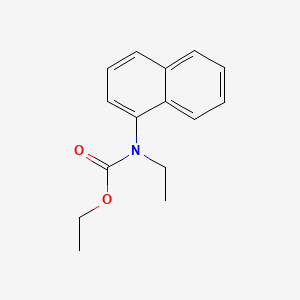

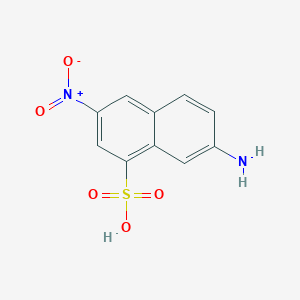
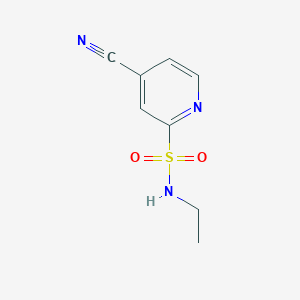
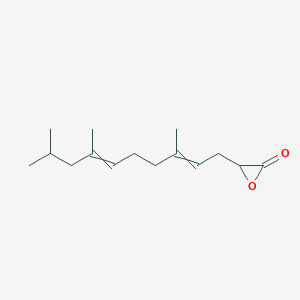

![Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-](/img/structure/B13953668.png)
